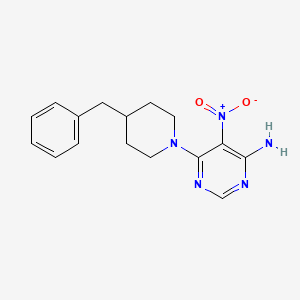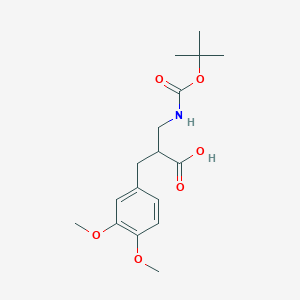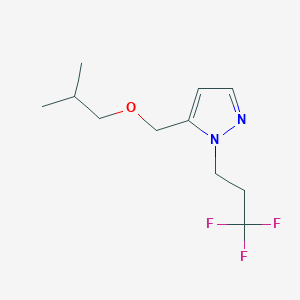![molecular formula C27H23FN4O4S B2502550 N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892380-40-4](/img/structure/B2502550.png)
N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex molecule with potential biological activity. It contains several functional groups and structural motifs that are commonly found in pharmacologically active compounds. The presence of a fluorophenyl group suggests the possibility of enhanced biological activity or metabolic stability, as fluorine atoms are often incorporated into drug molecules for these reasons.
Synthesis Analysis
The synthesis of related fluorinated compounds has been described in the literature. For instance, the synthesis of fluoro-substituted benzo[b]pyran derivatives has been reported, where the starting material 6-fluorobenzo[b]pyran-4-one is condensed with various aromatic aldehydes to yield a series of compounds with potential anti-lung cancer activity . These synthetic pathways involve the formation of pyrazole and pyrimidine thione derivatives, followed by reactions to form thiazolopyrimidines and their arylmethylene derivatives. Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving condensation reactions, treatment with chloroacetic acid, and further condensation with aromatic aldehydes could be inferred .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These techniques are crucial for determining the structure of complex organic molecules, including the presence of specific functional groups and the overall molecular framework. The compound likely has a similar confirmation process to ensure the accuracy of its molecular structure.
Chemical Reactions Analysis
The compound is likely to undergo chemical reactions typical of its functional groups. For example, the thiazolopyrimidine moiety in related compounds can be obtained through the reaction of pyrimidine thione derivatives with chloroacetic acid . The presence of a hydroxymethyl group suggests potential reactivity with nucleophiles or electrophiles, depending on the reaction conditions. The methoxyphenyl group could participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds with fluorine substitutions and heterocyclic structures typically exhibit unique properties such as increased lipophilicity, which can affect their biological activity and distribution in biological systems. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) in the compound suggests a range of potential hydrogen bonding interactions, which could influence solubility and binding to biological targets .
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide and its derivatives have been explored for their potential in radiosynthesis and imaging applications. The compound DPA-714, within a series related to the chemical structure , has been designed with a fluorine atom to allow labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), which is significant for studying the translocator protein (18 kDa) in neuroinflammatory processes (Dollé et al., 2008).
Anticancer Activity
Research has demonstrated the anticancer potential of fluoro-substituted compounds, including those related to the specified chemical structure. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one showed anticancer activity at low concentrations against various human cancer cell lines (Hammam et al., 2005). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were developed with anticancer activities, highlighting the chemical backbone's versatility in therapeutic applications (Al-Sanea et al., 2020).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to the specified compound have shown potential as ligands for the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. Such compounds, with subnanomolar affinity for TSPO, can be radiolabeled with fluorine-18 for in vivo PET imaging of neuroinflammation (Damont et al., 2015).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2- have been synthesized with significant anti-inflammatory activity. These compounds illustrate the broader therapeutic potential of fluorophenyl-pyrido[pyrimidin-yl]thio)acetamide derivatives in treating inflammatory conditions (Sunder et al., 2013).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-5-3-4-6-22(19)35-2)32-27(21)37-14-23(34)30-18-9-7-17(28)8-10-18/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHSQOJNDHMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=C(C=C5)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)
![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)


![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)



![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)